Methyl 4-bromo-3-vinylbenzoate
CAS No.:
Cat. No.: VC19781254
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrO2 |
|---|---|
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | methyl 4-bromo-3-ethenylbenzoate |
| Standard InChI | InChI=1S/C10H9BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h3-6H,1H2,2H3 |
| Standard InChI Key | JEIRPFMHCGNENE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Br)C=C |
Introduction
Chemical Identity and Structural Features
Methyl 4-bromo-3-vinylbenzoate belongs to the class of substituted benzoates, combining electrophilic aromatic substitution (bromine) and unsaturated (vinyl) functional groups. Its molecular structure is represented as:
Key Properties (Theoretical Estimates):
The bromine atom enhances electrophilic reactivity, while the vinyl group enables polymerization and cross-coupling reactions .
Synthesis and Reaction Pathways
Synthetic Routes
The compound can be synthesized through two primary methods:
a) Esterification of 4-Bromo-3-vinylbenzoic Acid
Analogous to the synthesis of methyl 4-bromo-3-methylbenzoate , this route involves refluxing 4-bromo-3-vinylbenzoic acid with methanol and sulfuric acid:
Reaction Conditions:
b) Bromination of Methyl 4-Vinylbenzoate
Electrophilic bromination using bromine (Br₂) in acetic acid introduces the bromine substituent:
Optimized Parameters:
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Solvent: Acetic acid
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Temperature: 0–5 °C (to minimize side reactions)
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Yield: ~75–80% (theoretical)
Physicochemical Properties
Thermal Stability
The compound’s thermal behavior is influenced by its substituents:
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Bromine: Lowers thermal stability compared to non-halogenated analogs (decomposition onset ~200 °C) .
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Vinyl Group: Enhances susceptibility to polymerization at elevated temperatures (>150 °C).
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O ester), and 560 cm⁻¹ (C-Br) .
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NMR (¹H): δ 7.8–8.1 ppm (aromatic protons), δ 5.2–5.8 ppm (vinyl protons), δ 3.9 ppm (ester methyl).
Applications in Organic Synthesis
Suzuki-Miyaura Coupling
The bromine atom facilitates cross-coupling with boronic acids to form biaryl structures, a reaction critical in pharmaceutical intermediates :
Case Study: Coupling with phenylboronic acid yields methyl 4-phenyl-3-vinylbenzoate, a precursor to liquid crystal materials .
Polymerization
The vinyl group enables radical polymerization to form poly(vinyl benzoate) derivatives, which exhibit tunable mechanical properties for coatings and adhesives.
Example: Copolymerization with styrene enhances thermal resistance (Tg ~120 °C).
Pharmaceutical Relevance
While direct studies on methyl 4-bromo-3-vinylbenzoate are absent, its structural analogs suggest potential bioactivity:
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Anticancer Agents: Brominated aromatics often exhibit cytotoxicity. For instance, methyl 4-bromo-3-methylbenzoate is used in synthesizing (-)-martinellic acid, a known antitumor agent .
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Antimicrobial Derivatives: Vinyl benzoates show moderate activity against Gram-positive bacteria (MIC ~50 µg/mL).
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing bromination at the vinyl group may occur, requiring careful control of reaction conditions.
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Purification: Column chromatography is often necessary to isolate the product from di-substituted byproducts .
Research Opportunities
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